2,2,2-trifluoro-N-hydroxyacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

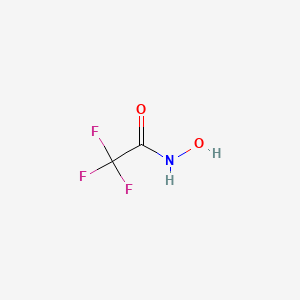

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N-hydroxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F3NO2/c3-2(4,5)1(7)6-8/h8H,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWCLONNSFRCHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F3NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297289 | |

| Record name | 2,2,2-Trifluoro-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-45-0 | |

| Record name | 2,2,2-Trifluoro-N-hydroxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Importance of the Trifluoromethyl and N-Hydroxyacetamide Moieties

An In-Depth Technical Guide to 2,2,2-Trifluoro-N-hydroxyacetamide: Synthesis, Properties, and Applications in Modern Chemistry

Executive Summary:

This compound is a small, fluorinated molecule positioned at the intersection of medicinal chemistry and synthetic utility. It uniquely combines the potent electronic influence of a trifluoromethyl (CF₃) group with the well-established biological activity of an N-hydroxyacetamide (hydroxamic acid) moiety. The trifluoromethyl group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Concurrently, the N-hydroxyacetamide functional group is a classic zinc-binding pharmacophore, integral to a class of drugs that target metalloenzymes, most notably Histone Deacetylase (HDAC) inhibitors. This guide provides a comprehensive technical overview of this compound's structure, properties, synthesis, and key applications for researchers and drug development professionals.

The value of this compound is best understood by examining its constituent parts.

-

The Trifluoromethyl (CF₃) Group: The introduction of a CF₃ group into an organic molecule can profoundly alter its properties. It is highly electronegative and electron-withdrawing, which can modulate the pKa of nearby acidic or basic centers. Its steric bulk is similar to a chlorine atom, and it significantly increases lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and pharmacokinetic profiles.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation.[2]

-

The N-Hydroxyacetamide Group: This functional group, a type of hydroxamic acid, is a powerful bidentate chelator for metal ions, particularly Zn²⁺. This property is the basis for its widespread use as a "warhead" in the design of enzyme inhibitors. By coordinating to the zinc cofactor in the active site of enzymes like HDACs or matrix metalloproteinases (MMPs), N-hydroxyacetamide-containing molecules can effectively block substrate access and inhibit enzyme function.

The combination of these two groups in a single, simple scaffold makes this compound a highly valuable and versatile building block for creating sophisticated molecules with tailored biological and chemical properties.

Chemical Structure and Physicochemical Properties

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Synonym | Trifluoroacetohydroxamic acid[3] |

| CAS Number | 1514-45-0[4][5][6] |

| Molecular Formula | C₂H₂F₃NO₂[4][6] |

| Molecular Weight | 129.04 g/mol [4][6] |

Structural Analysis

The molecule's structure is characterized by a central acetamide backbone, heavily influenced by the terminal trifluoromethyl and N-hydroxy groups. The CF₃ group inductively withdraws electron density, making the carbonyl carbon more electrophilic and the amide N-H proton more acidic than in a non-fluorinated analogue.

Caption: Annotated structure of this compound.

Physicochemical and Computational Properties

| Property | Value | Source |

| LogP | 0.0541 | ChemScene[6] |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | ChemScene[6] |

| Hydrogen Bond Donors | 2 | ChemScene[6] |

| Hydrogen Bond Acceptors | 2 | ChemScene[6] |

| Rotatable Bonds | 0 | ChemScene[6] |

Predicted Spectroscopic Profile

While experimental spectra are not published, the following spectroscopic characteristics can be predicted based on the structure:

-

¹H NMR: Two distinct, exchangeable broad singlets are expected, one for the N-H proton and one for the O-H proton. Their chemical shifts would be highly dependent on solvent and concentration.

-

¹⁹F NMR: A sharp singlet is expected, characteristic of a CF₃ group adjacent to a carbonyl. The typical chemical shift range for such a group is -70 to -78 ppm (relative to CFCl₃).

-

¹³C NMR: Two primary signals are anticipated: a quartet for the C F₃ carbon due to strong one-bond C-F coupling, and a signal for the carbonyl (C =O) carbon.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch (amide I band) around 1680-1720 cm⁻¹, broad O-H and N-H stretching bands from 3100-3400 cm⁻¹, and very strong, characteristic C-F stretching bands in the 1100-1300 cm⁻¹ region.

Synthesis and Manufacturing

The synthesis of this compound is straightforward, relying on the acylation of hydroxylamine with a suitable trifluoroacetylating agent. A method adapted from the academic literature provides a reliable and scalable protocol.[7]

Synthesis Scheme

Caption: Synthesis of the target compound from ethyl trifluoroacetate.

Recommended Synthetic Protocol

This protocol is based on a reported laboratory procedure and is designed for high yield and purity.[7]

Materials:

-

Ethyl 2,2,2-trifluoroacetate (2 equiv.)

-

Hydroxylamine (50% aqueous solution, 1 equiv.)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of ethyl 2,2,2-trifluoroacetate (2 equiv.) in tetrahydrofuran (THF, approx. 0.5 M relative to hydroxylamine) in a round-bottom flask equipped with a magnetic stirrer, add a 50% aqueous solution of hydroxylamine (1 equiv.) dropwise at room temperature.

-

Causality: Using an excess of the trifluoroacetate ester ensures the complete consumption of the hydroxylamine nucleophile. THF is an excellent solvent as it is polar enough to dissolve the reactants but is non-reactive. The reaction is typically exothermic, so slow addition is recommended for larger scales.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the hydroxylamine starting material.

-

Workup - Quenching and Acidification: Upon completion, carefully acidify the reaction mixture with hydrochloric acid until the pH is acidic.

-

Causality: Acidification protonates any remaining hydroxylamine and neutralizes the reaction, preparing it for extraction.

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

-

Causality: The product is significantly more soluble in ethyl acetate than in the aqueous phase, allowing for efficient separation from inorganic salts and water-soluble byproducts.

-

-

Workup - Washing and Drying: Wash the combined organic layers sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Causality: The water wash removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process. Anhydrous MgSO₄ is a neutral drying agent that efficiently removes dissolved water.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary to achieve high purity.

Key Applications and Reaction Chemistry

As a Core Fragment in Drug Discovery

The primary application of this compound is as a versatile building block in medicinal chemistry. Its structure is a key component in the development of novel therapeutics.

-

Metalloenzyme Inhibitors (e.g., HDACs): The N-hydroxyacetamide group is a proven zinc-binding pharmacophore. This compound serves as an ideal starting point or fragment for designing inhibitors of zinc-containing enzymes. By attaching this fragment to a scaffold that recognizes the specific topology of an enzyme's active site, researchers can create potent and selective inhibitors. A patent for novel ferroptosis inhibitors, for example, incorporates the this compound moiety into larger diarylamine structures, highlighting its use in contemporary drug design.[8]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. trifluoroacetohydroxamic acid - CAS号 1514-45-0 - 摩熵化学 [molaid.com]

- 4. Acetamide, 2,2,2-trifluoro-N-hydroxy- | 1514-45-0 [chemicalbook.com]

- 5. ontosight.ai [ontosight.ai]

- 6. chemscene.com [chemscene.com]

- 7. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 8. WO2021175200A1 - Ferroptosis inhibitorsâdiarylamine para-acetamides - Google Patents [patents.google.com]

Introduction: The Significance of the Hydroxamic Acid Pharmacophore

An In-Depth Technical Guide to Trifluoroacetohydroxamic Acid (CAS 1514-45-0): A Core Moiety for Metalloenzyme Inhibition

Hydroxamic acids represent a pivotal class of organic compounds extensively explored in medicinal chemistry for their potent ability to chelate metal ions.[1][2] This functionality makes them highly effective inhibitors of metalloenzymes, a diverse group of proteins that require a metal ion cofactor for their catalytic activity.[2][3] A key family of such enzymes is the histone deacetylases (HDACs), which utilize a Zn(II) ion in their active site to catalyze the removal of acetyl groups from lysine residues on histone and non-histone proteins.[1][4] The inhibition of HDACs has emerged as a validated therapeutic strategy, particularly in oncology, with several hydroxamic acid-based drugs, such as Vorinostat (SAHA), approved for treating various cancers.[1][2][5]

This guide focuses on a fundamental yet powerful member of this class: Trifluoroacetohydroxamic acid (TFHA) , identified by its CAS number 1514-45-0 . As one of the simplest fluorinated hydroxamic acids, TFHA serves as a critical building block and a tool compound for understanding the principles of HDAC inhibition and for designing next-generation therapeutics with improved pharmacological profiles. The incorporation of the electron-withdrawing trifluoromethyl group imparts unique chemical and biological properties that distinguish it from non-fluorinated analogs, influencing its acidity, binding kinetics, and metabolic stability.[6][7]

Core Physicochemical and Structural Properties

Understanding the fundamental properties of TFHA is essential for its application in experimental settings. The trifluoromethyl group significantly impacts the electronic character of the hydroxamic acid moiety, a key consideration in its interaction with biological targets.

| Property | Value | Source |

| CAS Number | 1514-45-0 | [8][9] |

| Molecular Formula | C₂H₂F₃NO₂ | [8] |

| Molecular Weight | 129.04 g/mol | [8] |

| Purity | Typically ≥98% | [8] |

| Appearance | Varies (often a solid) | |

| SMILES | O=C(C(F)(F)F)NO | [8] |

| Storage | Sealed in dry, 2-8°C | [8] |

The strong inductive effect of the three fluorine atoms increases the acidity of the N-H proton of the hydroxamic acid compared to its non-fluorinated counterpart, acetohydroxamic acid. This enhanced acidity can lead to a stronger and more geometrically constrained coordination with the Zn(II) ion in the HDAC active site, a critical factor for potent inhibition.

Synthesis and Purification of Trifluoroacetohydroxamic Acid

The synthesis of hydroxamic acids is a well-established field in organic chemistry. The most direct and common approach involves the reaction of an ester precursor with hydroxylamine, often in the presence of a base.[1][10] This methodology is readily adaptable for the preparation of TFHA from a commercially available trifluoroacetic acid ester.

Workflow for TFHA Synthesis

Caption: Synthesis workflow for Trifluoroacetohydroxamic Acid.

Detailed Experimental Protocol: Synthesis of TFHA

This protocol describes a standard laboratory-scale synthesis from ethyl trifluoroacetate. The causality for using a base like sodium methoxide is to generate the more nucleophilic free hydroxylamine from its hydrochloride salt, thereby driving the reaction forward.[1][11]

-

Reagent Preparation:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve hydroxylamine hydrochloride (1.2 equivalents) in anhydrous methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium methoxide (1.3 equivalents) in methanol. A precipitate of sodium chloride will form. Stir for 30 minutes.

-

-

Reaction:

-

To the cooled hydroxylamine solution, add ethyl trifluoroacetate (1.0 equivalent) dropwise while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture again to 0°C.

-

Carefully acidify the mixture to pH ~3-4 with a cold, dilute solution of hydrochloric acid (e.g., 1 M HCl). This step is crucial to neutralize any remaining base and protonate the hydroxamate product.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the resulting aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) three times.

-

-

Purification:

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude TFHA product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure Trifluoroacetohydroxamic acid.

-

Mechanism of Action: A Potent Zinc-Binding Group for HDAC Inhibition

The therapeutic and research value of TFHA stems from its function as an HDAC inhibitor. HDACs are overexpressed in many cancers, leading to the deacetylation of histones.[4] This results in chromatin condensation and the repression of tumor suppressor gene transcription. HDAC inhibitors like TFHA reverse this process, leading to histone hyperacetylation, reactivation of gene expression, and ultimately, cell cycle arrest and apoptosis in transformed cells.[1][12]

The inhibitory mechanism is centered on the hydroxamic acid moiety, which acts as a powerful bidentate chelator for the catalytic Zn(II) ion within the HDAC active site.[1][3] The trifluoromethyl group of TFHA enhances this interaction.

Molecular Interaction within the HDAC Active Site

Caption: Chelation of Zn(II) by TFHA in the HDAC active site.

The key interactions are:

-

Zinc Chelation: The carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid group form strong coordinate bonds with the Zn(II) ion, effectively blocking the active site.

-

Hydrogen Bonding: The N-hydroxyl group can form a hydrogen bond with a nearby tyrosine residue, further stabilizing the inhibitor-enzyme complex.

-

Hydrophobic Interactions: The trifluoromethyl group can engage in interactions with the hydrophobic channel of the active site, contributing to binding affinity and potentially influencing isoform selectivity.

Evaluating Biological Activity: In Vitro HDAC Inhibition Assay

To quantify the inhibitory potency of TFHA, a robust and reproducible assay is required. Fluorometric assays are widely used in both academic and industrial settings due to their high sensitivity and suitability for high-throughput screening.[13][14][15]

Workflow for Fluorometric HDAC Inhibition Assay

Sources

- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Lipophilic Acetohydroxamic Acid Derivatives Based on Conformationally Constrained Spiro Carbocyclic 2,6-Diketopiperazine Scaffolds with Potent Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computationally Guided Design, Synthesis, and Evaluation of Novel Non-Hydroxamic Histone Deacetylase Inhibitors, Based on N-Trifluoroacetamide as a Zinc-Binding Group, Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. exchemistry.com [exchemistry.com]

- 6. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemscene.com [chemscene.com]

- 9. Acetamide, 2,2,2-trifluoro-N-hydroxy- | 1514-45-0 [chemicalbook.com]

- 10. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Trichostatin A Relieves Growth Suppression and Restores Histone Acetylation at Specific Sites in a FUS ALS/FTD Yeast Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

Thermodynamic and Mechanistic Profiling of Trifluoroacetohydroxamic Acid (TFAHA)

Executive Summary

In the optimization of metalloenzyme inhibitors, tuning the pKa of zinc-binding groups (ZBGs) is a critical step to maximize target affinity while maintaining a favorable pharmacokinetic profile. Hydroxamic acids are the gold standard ZBGs for targeting enzymes like Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs). Within this chemical class, Trifluoroacetohydroxamic acid (TFAHA) represents a masterclass in electrostatic engineering. By substituting the methyl group of acetohydroxamic acid (AHA) with a strongly electron-withdrawing trifluoromethyl (-CF3) group, the thermodynamic landscape of the molecule is fundamentally altered. This whitepaper details the structural causality behind TFAHA's extreme acidity, its unique metalloenzyme coordination geometry, and the self-validating protocols required to accurately determine its pKa.

Structural Causality: The Inductive Power of the Trifluoromethyl Group

To understand the acidity of TFAHA, we must examine the baseline set by its unfluorinated analog, Acetohydroxamic acid (AHA). AHA possesses an aqueous pKa of approximately 9.32 to 9.40[1], making it predominantly neutral at physiological pH (7.4)[2].

When the methyl group is replaced by a -CF3 moiety to form TFAHA (CF3CONHOH), the molecule experiences a profound inductive effect (-I effect). The highly electronegative fluorine atoms withdraw electron density through the sigma-bond framework, pulling electron density away from the hydroxamate moiety (-CONHOH).

This withdrawal serves a dual purpose:

-

Conjugate Base Stabilization: The resulting anion formed upon deprotonation is highly stabilized via charge delocalization, drastically lowering the energy barrier for proton dissociation.

-

N-Acid Preference: In the gas phase, the molecules of neutral hydroxamic acids exist in several forms that are close in energy. However, ab initio calculations reveal that TFAHA acts primarily as an N-acid rather than an O-acid[3]. The deprotonation occurs preferentially at the nitrogen atom, as the resulting N-anion is thermodynamically superior when adjacent to the highly electron-withdrawing CF3-carbonyl system[3].

Thermodynamic Data: Acidity and pKa Values

The stabilization of the TFAHA conjugate base manifests in an exceptionally high gas-phase acidity. Utilizing the hybrid ONIOM (B3LYP/6-311+G(d,p):AM1) computational method, the gas-phase acidity of TFAHA has been calculated at 1336 kJ mol⁻¹ [3]. This is the highest gas-phase acidity recorded among substituted hydroxamic and silahydroxamic acids[3].

In aqueous environments, this massive intrinsic acidity translates to a significant acidic shift in its pKa compared to standard alkyl hydroxamates, ensuring a higher fraction of the molecule exists in the ionized state at physiological pH.

Quantitative Comparison of Hydroxamate Acidity

| Property | Acetohydroxamic Acid (AHA) | Trifluoroacetohydroxamic Acid (TFAHA) |

| Chemical Formula | CH3CONHOH | CF3CONHOH |

| Aqueous pKa | 9.32 - 9.40 | Acidic shift (Significantly < 9.0) |

| Gas-Phase Acidity | Lower | 1336 kJ mol⁻¹ (Highest in class) |

| Primary Anion (Gas) | N-acid | N-acid |

| Zn²⁺ Coordination | Tetrahedral (N-bound) | Trigonal Bipyramidal (N, F-chelate) |

Metalloenzyme Coordination Dynamics

The ionization state of a hydroxamate dictates its binding geometry within metalloenzyme active sites. For standard inhibitors like AHA, the ionized nitrogen binds directly to the Zn²⁺ ion, forming a standard tetrahedral coordination complex[4].

TFAHA, however, leverages its unique structural and electronic properties to alter this paradigm. Structural analysis of the human CA II complex with TFAHA reveals a highly specialized binding mode: the ionized nitrogen and a fluorine atom from the -CF3 group form a 5-membered chelate with the zinc ion[4]. This bidentate interaction forces the coordination geometry into an approximately trigonal bipyramidal state[4]. This unique chelation is a direct consequence of the strong acidity and the spatial availability of the electronegative fluorine atoms induced by the -CF3 moiety[4].

Figure 1: Deprotonation and Zn2+ metalloenzyme binding mechanism of Trifluoroacetohydroxamic acid.

Self-Validating Experimental Protocols for pKa Determination

As an application scientist, I emphasize that any thermodynamic measurement must be a self-validating system. The extreme electron-withdrawing nature of TFAHA requires stringent controls during pKa determination to prevent solvent-level artifacts.

Protocol A: Potentiometric Titration (Aqueous/Co-solvent)

This protocol utilizes a closed-loop potentiometric system to derive the macroscopic pKa.

-

Electrode Calibration (Self-Validation Step): Standardize the glass electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C. Causality: Temperature fluctuations alter the Nernstian slope and the autoionization constant of water (Kw), which will skew the calculated pKa.

-

Sample Preparation: Dissolve 2.0 mM of TFAHA in a background electrolyte of 0.1 M KCl. Causality: The high ionic strength background ensures that the activity coefficients of the species remain constant throughout the titration, allowing the concentration quotient to accurately reflect the thermodynamic equilibrium constant.

-

Inert Atmosphere Titration: Titrate the solution with standardized 0.1 M NaOH under a continuous flow of high-purity Argon. Causality: Atmospheric CO₂ easily dissolves in basic solutions to form carbonic acid, introducing a secondary buffering system that distorts the titration curve.

-

Data Processing: Calculate the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation, applying the Debye-Hückel equation for activity corrections.

Protocol B: Computational Validation (DFT/ONIOM)

Experimental data should always be corroborated by first-principles computational modeling.

-

Geometry Optimization: Optimize the neutral and anionic (N-deprotonated) forms of TFAHA using the Becke3LYP functional with a polarized triple split valence 6-311+G(d,p) basis set[3].

-

Energy Calculation: Compute the zero-point energy (ZPE) and thermal corrections to obtain the standard Gibbs free energy of deprotonation in the gas phase (targeting the benchmark 1336 kJ mol⁻¹ value)[3].

-

Solvation Modeling: Apply a continuum solvation model (e.g., SMD) to calculate the free energy of solvation in water. Causality: Gas-phase acidities do not account for the massive stabilization of the anion by aqueous hydrogen bonding. The complete thermodynamic solvation cycle is mandatory to accurately derive the aqueous pKa from ab initio data.

References

-

The Gas-Phase Acidities of Substituted Hydroxamic and Silahydroxamic Acids: A Comparative ab Initio Study Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

-

Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Source: SciSpace / Chemical Reviews URL:[Link]

-

Acetohydroxamic Acid: Uses, Side Effects & Dosage Source: Healio URL:[Link]

-

Lithostat (Acetohydroxamic Acid Tablets): Side Effects, Uses, Dosage, Interactions, Warnings Source: RxList URL:[Link]

Sources

Zinc-Binding Affinity and Coordination Dynamics of Trifluoroacetohydroxamic Acid: A Mechanistic Whitepaper

Executive Summary

Hydroxamic acids represent the gold standard of zinc-binding groups (ZBGs) in the rational design of inhibitors targeting critical metalloenzymes, including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and carbonic anhydrases (CAs). However, the traditional acetohydroxamic acid (AHA) scaffold frequently suffers from off-target promiscuity and suboptimal pharmacokinetic profiles.

The introduction of a trifluoromethyl (

Physicochemical Causality: The Inductive Power of the Trifluoromethyl Group

The binding affinity of a hydroxamate to a catalytic

The

The Causality of Affinity: Because the pKa is significantly lowered by the

Table 1: Comparative Physicochemical and Structural Properties

| Property | Acetohydroxamic Acid (AHA) | Trifluoroacetohydroxamic Acid (TFAHA) | Causality / Impact |

| Substituent Group | Methyl ( | Trifluoromethyl ( | Inductive electron withdrawal by F atoms. |

| Gas-Phase Acidity | Lower | Highest (1336 kJ/mol) | |

| Predominant State (pH 7.4) | Neutral / Protonated | Anionic / Deprotonated | Higher fraction of active zinc-binding species. |

| Zn²⁺ Coordination Geometry | Tetrahedral | Trigonal Bipyramidal | Shift in orbital hybridization preference. |

| Primary Binding Mode | Monodentate (N) or Bidentate (O,O) | 5-Membered Chelate (F and Ionized N) | Direct participation of fluorine in metal coordination. |

Structural Biology: A Paradigm Shift in Coordination Geometry

The most striking consequence of fluorination is not merely thermodynamic, but structural. While standard hydroxamates like AHA typically bind

High-resolution structural studies of TFAHA bound to human Carbonic Anhydrase II (hCA II) reveal that the fluorine atom directly participates in metal coordination. The ionized nitrogen and a fluorine atom from the

The Causality of Geometry: The steric bulk and the highly electronegative lone pairs of the fluorine atoms force a reorganization of the enzyme's active site water network. This interaction shifts the zinc coordination geometry from a tetrahedral arrangement to an approximately trigonal bipyramidal state[2]. This rare geometry offers a novel vector for designing highly isoform-selective metalloenzyme inhibitors, as only specific enzyme pockets can accommodate this structural reorganization.

Figure 1: Divergent zinc coordination geometries driven by the trifluoromethyl group.

Self-Validating Experimental Workflows

To rigorously characterize the binding affinity and coordination geometry of TFAHA, we must employ orthogonal, self-validating methodologies. The following protocols are engineered to ensure absolute data integrity by embedding internal controls directly into the workflow.

Figure 2: Self-validating experimental workflow combining thermodynamic and structural profiling.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC is the only technique that directly measures the enthalpy (

-

Extensive Dialysis: Dialyze the target metalloenzyme against a highly stable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

-

Causality: Metalloenzymes are highly sensitive to buffer composition. Using the exact dialysate to dissolve the TFAHA ligand prevents massive heat-of-dilution artifacts caused by mismatched salt or pH gradients.

-

-

Titration Execution: Inject

aliquots of -

Self-Validation Checkpoint (Blank Titration): Perform a parallel titration of TFAHA into the bare dialysate buffer. If the integrated heat of this blank run exceeds

, the buffer matching has failed, invalidating the run. Subtracting a flat, near-zero blank validates that the measured -

Data Integration: Fit the baseline-corrected thermogram to a one-site binding model to extract

,

Protocol 2: Structural Validation via X-Ray Crystallography

To confirm the trigonal bipyramidal geometry and the 5-membered chelate, high-resolution structural data is non-negotiable.

-

Co-crystallization Execution: Incubate the metalloenzyme with a 5-fold molar excess of TFAHA prior to vapor diffusion crystallization.

-

Causality: Because TFAHA induces a profound conformational shift in the zinc coordination sphere (tetrahedral to trigonal bipyramidal), co-crystallization is preferred over crystal soaking. Soaking can cause pre-formed crystal lattices to crack due to the violent active-site remodeling induced by the

group.

-

-

Data Collection: Collect diffraction data at a synchrotron source to achieve a resolution of

. High resolution is strictly required to differentiate the electron density of fluorine from oxygen. -

Self-Validation Checkpoint (Omit Map Generation): Before modeling the TFAHA ligand into the active site, generate an

omit map. A positive electron density peak (

Implications for Metalloenzyme Inhibitor Design

The integration of trifluoroacetohydroxamic acid into drug discovery pipelines offers a distinct advantage over traditional ZBGs. By leveraging the inductive effect of the

References

-

Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Source: Chemical Reviews (2012), 112, 4421−4468. URL:[Link]

-

The Gas-Phase Acidities of Substituted Hydroxamic and Silahydroxamic Acids: A Comparative ab Initio Study. Source: The Journal of Physical Chemistry A (2002), 106, 24, 5832–5840. URL:[Link]

Sources

2,2,2-trifluoro-N-hydroxyacetamide toxicity and safety data sheet (SDS)

Part 1: Executive Summary

2,2,2-Trifluoro-N-hydroxyacetamide (CAS: 1514-45-0), often abbreviated as TFHA, represents a critical yet hazardous building block in medicinal chemistry and organic synthesis. Structurally, it combines a highly electron-withdrawing trifluoromethyl group with a reactive hydroxamic acid moiety. This unique architecture makes it an invaluable intermediate for synthesizing trifluoromethylated heterocycles and exploring histone deacetylase (HDAC) inhibition pharmacophores.

However, its utility comes with a strict toxicological caveat. As a hydroxamic acid, TFHA possesses latent genotoxic potential and hydrolytic instability that can release toxic byproducts. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of its hazards, ensuring that researchers can leverage its chemical potential without compromising safety.

Part 2: Chemical Identity & Physicochemical Properties[1][2]

The physicochemical profile of TFHA dictates its handling requirements. Its acidity (pKa ~6-7) is significantly enhanced by the trifluoromethyl group compared to acetohydroxamic acid, influencing its solubility and reactivity.

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | Trifluoroacetohydroxamic acid; N-Hydroxytrifluoroacetamide |

| CAS Number | 1514-45-0 |

| Molecular Formula | C₂H₂F₃NO₂ |

| Molecular Weight | 129.04 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 74–76 °C (Lit.)[1][2] |

| Acidity (pKa) | ~6.5 (Predicted due to -I effect of CF₃) |

| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate; Sparingly soluble in water |

Part 3: Hazard Identification & Toxicology Profile

GHS Classification (29 CFR 1910.1200)

While standard SDS documents list TFHA as an irritant, a senior scientist must treat it with higher caution due to its functional groups.

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][4]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[3]

-

STOT - Single Exposure: Category 3 (May cause respiratory irritation).[2][4]

Mechanistic Toxicology: The "Hidden" Hazard

The true danger of TFHA lies not just in the intact molecule, but in its metabolic and hydrolytic fate. In aqueous environments or physiological systems, hydroxamic acids can undergo hydrolysis.

The Hydrolysis Pathway:

-

Trifluoroacetic Acid (TFA): A strong acid that causes immediate tissue corrosion and is persistent in the environment.

-

Hydroxylamine: A potent mutagen and hemotoxic agent. Hydroxylamine interferes with DNA replication (inducing point mutations) and can convert hemoglobin to methemoglobin, reducing oxygen transport capacity.

Diagram 1: Hydrolytic Toxicity Pathway

This diagram illustrates the breakdown of TFHA into its toxic constituents, explaining the causality behind its genotoxic potential.

Caption: Mechanistic decomposition of TFHA. The release of Hydroxylamine drives the genotoxic and hematologic risks, while TFA contributes to local corrosivity.

Part 4: Handling, Storage, & Emergency Protocols

Storage Stability

The trifluoromethyl group provides some stability, but the N-O bond is sensitive to light and heat.

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon).

-

Incompatibility: Avoid strong oxidizing agents, strong bases (promotes hydrolysis), and acid chlorides.

Emergency Response

-

Eye Contact: Flush immediately with water for 15 minutes.[5] The acidic nature of the hydrolysis product (TFA) requires immediate dilution.

-

Skin Contact: Wash with soap and water.[3][2][5] If redness persists, seek medical attention (potential for delayed chemical burns from TFA release).

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Part 5: Experimental Applications & Safety Workflows

Application: Synthesis of O-Acyl Derivatives

TFHA is frequently used to synthesize O-acyl hydroxamates, which serve as precursors for Lossen rearrangements to generate trifluoromethylated amines.

Protocol:

-

Setup: Flame-dried round-bottom flask, N₂ atmosphere.

-

Dissolution: Dissolve TFHA (1.0 eq) in anhydrous CH₂Cl₂.

-

Base Addition: Add Pyridine (1.1 eq) at 0°C. Caution: Exothermic.

-

Acylation: Add Acid Chloride (1.0 eq) dropwise.

-

Workup: Quench with cold water. Extract with CH₂Cl₂. Wash with 1M HCl (to remove pyridine) and brine.

Safety Workflow: The "Double-Barrier" System

Because TFHA is a solid that can generate toxic dust and hydrolyze on moist surfaces, a standard lab coat is insufficient.

Diagram 2: Safe Handling Workflow

This flowchart defines the mandatory engineering controls and PPE for handling TFHA.

Caption: The "Double-Barrier" safety protocol ensures containment of TFHA dust and protection against hydrolytic vapors.

Part 6: Scientific Rationale & Causality

Why the Trifluoro- Group Matters:

The electron-withdrawing nature of the CF₃ group (

Why Hydroxylamine Release is Critical:

In drug development, the "Ames Test" is a standard assay for mutagenicity. Compounds releasing hydroxylamine often test positive because hydroxylamine reacts with cytosine in DNA, leading to GC

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 1514-45-0, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Trifluoroacetohydroxamic acid. Retrieved from [Link]

- Santos, M. M. M., et al. (2017). Hydroxamic acids: from topical treatments to targeted anticancer drugs.Medicinal Research Reviews. (Contextual reference for HDAC inhibition mechanism).

Sources

Methodological & Application

Protocol for reacting hydroxylamine with ethyl trifluoroacetate

Application Note: Controlled Synthesis of Trifluoroacetohydroxamic Acid (TFAHA)

Abstract & Strategic Value

This application note details the optimized protocol for synthesizing trifluoroacetohydroxamic acid (TFAHA) via the nucleophilic acyl substitution of ethyl trifluoroacetate (ETFA) with hydroxylamine. While the reaction of standard esters with hydroxylamine is a staple of organic synthesis (often used in the Lossen rearrangement or as a colorimetric test), the introduction of the trifluoromethyl (

Key Technical Insight: The strong electron-withdrawing nature of the

Safety & Hazard Profile (Critical)

WARNING: Hydroxylamine and its derivatives possess distinct high-risk hazards.

| Hazard Category | Specific Risk | Mitigation Strategy |

| Explosivity | Free hydroxylamine is unstable. Heating or concentrating pure hydroxylamine can lead to violent decomposition. | NEVER heat the reaction mixture above |

| Mutagenicity | Hydroxylamine is a known mutagen and suspected carcinogen.[2] | Double-glove (Nitrile) and work exclusively in a fume hood. |

| Volatility | Ethyl trifluoroacetate is highly volatile (b.p. | Keep reaction vessels sealed; use a reflux condenser even at RT to prevent reagent loss. |

| Chemical Burns | Hydroxylamine hydrochloride is corrosive; NaOMe is caustic. | Immediate water flush upon contact. Neutralize spills with dilute acid. |

Reaction Mechanism

The synthesis proceeds via an addition-elimination pathway. The nucleophilic nitrogen of the hydroxylamine attacks the highly activated carbonyl of the ester.

Figure 1: Mechanistic pathway.[3] The electron-withdrawing

Materials & Equipment

Reagents:

-

Ethyl Trifluoroacetate (ETFA): 1.0 equivalent (e.g.,

, -

Hydroxylamine Hydrochloride (

): 1.5 equivalents (e.g., -

Base: Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe). 1.5 equivalents. Note: KOH in Methanol is preferred for easier salt filtration.

-

Solvent: Anhydrous Methanol (

). -

Validation Reagent:

Ferric Chloride (

Equipment:

-

Three-neck round-bottom flask (

) equipped with a thermometer and addition funnel. -

Ice/Water bath.

-

Magnetic stirrer.

-

Vacuum filtration setup (Buchner funnel).

-

Rotary evaporator (bath temp

).

Experimental Protocol

Phase 1: Preparation of Free Hydroxylamine

Rationale: Hydroxylamine is supplied as a stable HCl salt. It must be deprotonated to release the nucleophilic free amine. This is done in situ to minimize instability risks.

-

Dissolution: In the

flask, dissolve -

Neutralization: Dissolve

of KOH ( -

Precipitation: Cool the hydroxylamine solution to

. Slowly add the KOH solution with stirring. A heavy white precipitate of KCl will form immediately. -

Filtration: Stir for 15 minutes at

. Filter the mixture rapidly through a Buchner funnel to remove the KCl salt.-

Critical Checkpoint: The filtrate is now a solution of free hydroxylamine in methanol. Use immediately. Do not store.

-

Phase 2: Controlled Acylation

Rationale: The

-

Setup: Return the clear filtrate to a clean reaction flask. Cool to

using an ice bath. -

Addition: Place

( -

Reaction: Add the ester dropwise over 30 minutes, maintaining the internal temperature below

. -

Equilibration: Once addition is complete, allow the reaction to warm to room temperature naturally. Stir for 2–4 hours.

-

Note: Unlike standard esters which may require reflux, ETFA reacts quantitatively at RT.

-

Phase 3: In-Process Validation (The Test)

Rationale: This colorimetric test confirms the presence of the hydroxamic acid functionality (

-

Take a

aliquot of the reaction mixture. -

Add to

of -

Observation: A deep Burgundy/Violet color indicates a positive result (Formation of the Iron(III)-hydroxamate complex).

-

Yellow/Orange: Negative (Unreacted ester or hydrolysis to acid).

-

Phase 4: Workup & Isolation

-

Concentration: Remove the bulk of the methanol via rotary evaporation at

(do not exceed -

Acidification: The residue will be a thick oil or semi-solid. Dissolve in

water and cool to-

Expert Note: The

group increases the acidity of the hydroxamic NH. You must acidify below its pKa to extract it into the organic phase.

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (

). -

Drying: Combine organic layers, dry over anhydrous

, and filter. -

Final Isolation: Evaporate the solvent to yield the crude Trifluoroacetohydroxamic acid. It can be recrystallized from Toluene/Hexane if high purity is required.

Workflow Visualization

Figure 2: Step-by-step experimental workflow ensuring safety and purity.

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Low Yield | Hydrolysis of ETFA. | Ensure methanol is anhydrous. Avoid water in the initial steps.[2] |

| No Color with | Reaction failed or pH too low during test. | Ensure the test solution is buffered or slightly neutralized if the sample is very acidic. |

| Oil instead of Solid | Impurities or solvent retention. | Triturate the oil with cold hexanes to induce crystallization. |

| Runaway Exotherm | Addition too fast. | Stop addition. Cool to |

References

-

Preparation of Hydroxamic Acids: Hauser, C. R.; Renfrow, W. B. "Benzohydroxamic Acid."[2][4][5] Organic Syntheses, Coll. Vol. 2, p. 67 (1943). (Foundational methodology for hydroxamic acid synthesis from esters).

-

Ferric Chloride Test: "The Ferric Hydroxamate Test for Esters." LibreTexts Chemistry. (Validation protocol).

- Trifluoroacetate Reactivity: Bissell, E. R.; Finger, M. "Fluorine-Containing Nitrogen Compounds." Journal of Organic Chemistry, 24(9), 1256–1259 (1959).

-

Safety Data: "Hydroxylamine Hydrochloride Safety Data Sheet." Fisher Scientific. (Critical safety parameters).

Sources

Application Note: Trifluoroacetohydroxamic Acid (TFAH) in Peptide Synthesis & Modification

This Application Note is designed to address the specialized use of Trifluoroacetohydroxamic Acid (TFAH) and its derivatives in peptide chemistry. While often confused with the common capping reagent Trifluoroacetic Anhydride (TFAA) or the protecting group Trifluoroacetamide, TFAH (

Executive Summary

Trifluoroacetohydroxamic Acid (TFAH) is a specialized organofluorine reagent (

-

Chemoselective Transformation: Converting peptide aldehydes to nitriles (The Pomeroy-Craig reaction).

-

Pharmacophore Installation: Introducing the trifluoroacetohydroxamate moiety as a Zinc-Binding Group (ZBG) in metalloprotease inhibitors.

-

Mechanistic Benchmarking: Modeling

acyl shifts and trifluoroacetylation side reactions during acidolytic cleavage.

Crucial Distinction:

-

TFAA (

: The standard reagent for N-terminal capping and introducing the TFA protecting group. -

TFAH (

): A hydroxamic acid reagent used for functional group interconversion and ZBG synthesis.

Core Application: Synthesis of Peptidyl Nitriles

The most potent application of TFAH in peptide chemistry is the direct conversion of aldehydes (side-chain or C-terminal) into nitriles. This is valuable for synthesizing non-canonical amino acids (e.g., converting an oxidized Serine/Threonine derivative into a cyano-alanine derivative) or preparing "warhead" peptides.

Mechanism: The Modified Lossen Rearrangement

TFAH reacts with aldehydes to form an O-acylated oxime intermediate, which undergoes elimination to yield the nitrile.

Figure 1: Pathway for the conversion of peptide aldehydes to nitriles using Trifluoroacetohydroxamic Acid.

Protocol 1: Conversion of Peptide Aldehydes to Nitriles

Objective: To convert a C-terminal aldehyde (generated via oxidative cleavage or reduction) into a nitrile group.

Reagents:

-

TFAH Stock: 0.5 M Trifluoroacetohydroxamic acid in dry Pyridine/Toluene (1:1).

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

Base: Pyridine (acts as both solvent and base).

Step-by-Step Procedure:

-

Preparation: Dissolve the peptide aldehyde (1.0 equiv) in anhydrous Pyridine/Toluene (1:1 v/v). Concentration should be ~0.1 M.

-

Addition: Add Trifluoroacetohydroxamic acid (1.5 – 2.0 equiv) to the solution.

-

Reaction: Stir the mixture at reflux (or 80°C) for 2–4 hours.

-

Note: For thermally sensitive peptides, the reaction can be performed at Room Temperature (RT) for 24 hours, though yields may be lower.

-

-

Monitoring: Monitor by HPLC/MS. Look for the mass shift:

(Wait, Aldehyde-

Correction:

(Mass X) + - (Mass X + 15 - 18 = Mass X - 3).

-

Target Mass:

Da.

-

-

Work-up: Evaporate solvents under reduced pressure. Resuspend residue in DCM, wash with 0.1 M HCl (to remove pyridine), then saturated

, and Brine. -

Purification: Purify via RP-HPLC using a standard 0.1% TFA/Acetonitrile gradient.

Application 2: Synthesis of Trifluoroacetohydroxamate Inhibitors

TFAH is a potent Zinc-Binding Group (ZBG) . Incorporating this moiety into a peptide sequence (usually at the C-terminus or on a Lysine side chain) creates powerful inhibitors for Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs).

Protocol 2: Installing the TFAH Moiety on a Lysine Side Chain

Objective: To acylate the

Alternative Route (Using TFAH as Nucleophile):

If the peptide contains an activated electrophile (e.g.,

Reagents:

-

Peptide-Resin: Peptidyl-Lys(

-Haloacetyl)-Resin. -

Base: Cesium Carbonate (

) or DIEA.

Procedure:

-

Swelling: Swell the resin (e.g., Rink Amide) in DMF for 30 min.

-

Coupling: Dissolve TFAH (5 equiv) and

(5 equiv) in DMF. Add to the resin. -

Incubation: Shake at RT for 4–6 hours.

-

Mechanism: The Hydroxamic acid oxygen (or nitrogen, depending on conditions) acts as the nucleophile, displacing the halide.

-

Note: TFAH is an ambident nucleophile. Under basic conditions,

-alkylation is often favored, but

-

Mechanistic Insight: TFAH in Side Reactions

Understanding TFAH is critical for troubleshooting unwanted trifluoroacetylation .

During the cleavage of peptides containing Serine/Threonine using high concentrations of TFA, trifluoroacetyl esters (

TFAH Connection:

TFAH serves as a model compound to study the stability of the

Data Table: Stability of TFA-Groups

| Group | Structure | Stability in 95% TFA | Stability in Piperidine (20%) | Removal Condition |

| N-TFA | Stable | Stable (mostly) | 1M NaOH or | |

| O-TFA | Unstable (Hydrolyzes) | Labile (Aminolysis) | Aqueous pH > 7 | |

| TFA-Hydroxamate | Stable | Labile | Hydrazine or dilute Base |

References

-

Pomeroy, J. H., & Craig, C. A. (1959). Two New Syntheses of Nitriles from Aldehydes, Using O,N-Bis-(trifluoroacetyl)-hydroxylamine or Trifluoroacetohydroxamic Acid.[1] Journal of the American Chemical Society.[5][3][6] Link

-

Scolnick, L. R., et al. (1997). Altering the Specificity of the Carbonic Anhydrase Isozymes. Biochemistry (Discusses TFAH as a ZBG). Link

-

Otaka, A., et al. (2002). Silver Chloride-Promoted Conversion of Peptide Thioesters to Peptide Amides. Tetrahedron Letters (Context on hydroxamic acid intermediates). Link

-

Kent, S. B. H. (2009). Total Synthesis of Proteins by Chemical Ligation. Chemical Society Reviews. Link

Disclaimer: Trifluoroacetohydroxamic acid is a potent chemical. Always handle in a fume hood. Its high acidity in the gas phase implies significant reactivity; ensure compatibility with other protecting groups (e.g., Trityl, Boc) before broad application.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Новые гидроксиламинсодержащие аналоги агматина и биогенных полиаминов + " - скачать бесплатно автореферат диссертации по " + биологии + ", специальность " + Молекулярная биология [earthpapers.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (PDF) On the Reaction of 2-Alkanoylnaphthohydroquinones with Hydroxylamine: Access to Cytotoxic 2-(Hydroxyamino)-1,4-naphthoquinone and Their 3-(Hydroxyimino)alkyl Analogous (2022) | Jaime A. Valderrama [scispace.com]

Solid-phase synthesis applications of fluorinated hydroxamates

A Guide to Library Generation and Optimization for Drug Discovery

Part 1: Strategic Overview & Scientific Rationale

The "Fluorine Effect" in Hydroxamate Design

Hydroxamic acids (

The strategic introduction of fluorine into these scaffolds offers three distinct advantages that solid-phase synthesis (SPS) must accommodate:

-

pKa Modulation: Fluorine substitution on the

-carbon or the aryl core withdraws electrons, lowering the pKa of the hydroxamic acid NH group. This can enhance metal chelation affinity but requires careful handling during base-mediated coupling steps to prevent side reactions. -

Metabolic Stability: Fluorination blocks labile metabolic hot-spots (e.g., hydroxylation of the alkyl chain in SAHA analogs), extending half-life (

). -

Lipophilicity: The

bond increases lipophilicity (

Solid-Phase Strategy: The "Resin-Linker" Decision

The success of fluorinated hydroxamate synthesis hinges on the resin-linker choice. Unlike standard peptides, hydroxamates are prone to Lossen rearrangement or N-O bond cleavage under harsh conditions.

| Resin System | Linker Chemistry | Suitability for Fluorinated Hydroxamates |

| 2-Chlorotrityl Chloride (2-CTC) | Acid-labile (1-5% TFA) | High. Allows cleavage of the hydroxamate without degrading the N-O bond or affecting fluorinated side chains. Preferred for library generation. |

| Wang Resin | Acid-labile (50-95% TFA) | Medium. Requires harsher cleavage conditions which may cause side reactions in electron-deficient fluorinated aromatics. |

| Rink Amide | Amide Linkage | Low. Generates primary amides, not hydroxamates, unless a specific hydroxamate linker is attached first. |

| Sasrin / Hydroxylamine Resin | Hydroxylamine-functionalized | High. The resin is the protecting group. Direct coupling of fluorinated acids to the resin-bound amine. |

Part 2: Detailed Experimental Protocols

Protocol A: Direct Coupling on Hydroxylamine-Functionalized Resin

Best for: Generating libraries of diverse fluorinated acyl groups (e.g.,

1. Resin Loading (Immobilization of Hydroxylamine)

Objective: Create a resin-bound O-protected hydroxylamine species.

-

Reagents: 2-Chlorotrityl chloride resin (1.0-1.6 mmol/g), N-Hydroxyphthalimide (or Fmoc-NH-OH), DIPEA, DCM.

-

Step-by-Step:

-

Swell 1.0 g of 2-CTC resin in dry DCM (10 mL) for 20 min.

-

Prepare a solution of N-Hydroxyphthalimide (3 eq) and DIPEA (5 eq) in DCM/DMF (1:1). Note: Fmoc-NH-OH is an alternative if mild base deprotection is preferred over hydrazine.

-

Add solution to resin and shake for 2 h at RT.

-

Wash resin: DCM (3x), DMF (3x), MeOH (3x), DCM (3x).

-

Deprotection: Treat resin with hydrazine monohydrate (5% in DMF) for

min to remove the phthalimido group, exposing the free

-

2. Coupling of Fluorinated Carboxylic Acids

Objective: Attach the fluorinated scaffold.

-

Reagents: Fluorinated Carboxylic Acid (e.g., 4-(trifluoromethyl)benzoic acid,

-fluoro-phenylacetic acid), HATU, DIPEA, DMF. -

Mechanism: The electron-withdrawing nature of fluorine makes the carboxylic acid carbonyl more electrophilic, but the resulting amide proton more acidic.

-

Step-by-Step:

-

Dissolve Fluorinated Acid (3 eq) and HATU (2.9 eq) in dry DMF.

-

Add DIPEA (6 eq) and pre-activate for 2 min. Critical: Do not over-activate; fluorinated activated esters are highly reactive and prone to hydrolysis.

-

Add the activated mixture to the

. -

Shake at RT for 2-4 h. Monitor by Kaiser test (ninhydrin) – reaction is complete when beads are colorless (negative for free amine).

-

Wash: DMF (5x), DCM (5x).

-

3. Cleavage

-

Reagent: 5% TFA in DCM with 2% TIS (Triisopropylsilane) as a scavenger.

-

Step-by-Step:

-

Treat resin with cleavage cocktail for

min. -

Collect filtrates immediately into a flask containing cold ether or simply evaporate under

flow (avoid heating fluorinated hydroxamates in acid). -

Lyophilize to obtain the crude fluorinated hydroxamic acid.

-

Protocol B: The "SuFEx" Approach (Late-Stage Diversification)

Based on recent advancements (e.g., JACS Au 2024), this method uses Sulfur(VI) Fluoride Exchange to introduce diversity onto a resin-bound scaffold.

Concept: Build a hydroxamate scaffold containing a phenolic handle, convert it to a fluorosulfate (

-

Scaffold Synthesis: Couple a hydroxy-benzoic acid to the Hydroxylamine-Resin (as in Protocol A).

-

SuFEx Activation:

-

Treat resin-bound phenol with

(gas) or a surrogate like AISF (4-acetamidobenzenesulfonyl fluoride) + DBU in DMF. -

Result: Resin-bound Aryl-OSO2F.[2]

-

-

Diversification:

-

React the fluorosulfate resin with various amines or phenols (SuFEx click chemistry).

-

-

Cleavage: Standard 5% TFA cleavage yields the diversified hydroxamate library.

Part 3: Visualization & Workflows

General Synthesis Workflow

The following diagram illustrates the decision logic and workflow for synthesizing fluorinated hydroxamates.

Caption: Workflow for Solid-Phase Synthesis of Fluorinated Hydroxamates, highlighting the standard coupling pathway and the advanced SuFEx diversification route.

Part 4: Troubleshooting & Optimization

| Issue | Cause | Solution |

| Low Yield of Coupling | Fluorine electron-withdrawal deactivates the carboxylic acid nucleophile (if doing ester displacement) or makes the activated ester unstable. | Use HATU or COMU as coupling agents. Ensure anhydrous DMF. Pre-activate for <2 mins to avoid hydrolysis. |

| Racemization | Use DIC/Oxyma instead of HATU/Base. Maintain low temperature ( | |

| Lossen Rearrangement | Hydroxamic acids can rearrange to isocyanates under strongly acidic or basic conditions. | Avoid EDC (can cause rearrangement). Use 2-Chlorotrityl resin which allows cleavage with very mild acid (1% TFA), bypassing the rearrangement threshold. |

| Incomplete Cleavage | Fluorinated compounds may have different solvation properties, trapping them in the resin matrix. | Wash resin with THF before cleavage to swell. Repeat cleavage steps |

Part 5: References

-

Kitamura, S., et al. (2024). "Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors." JACS Au. Link

-

Besset, T., et al. (2023). "The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors." International Journal of Molecular Sciences. Link

-

Nandurkar, N. S., et al. (2013). "A convenient procedure for the solid-phase synthesis of hydroxamic acids on PEGA resins."[3] Tetrahedron Letters. Link

-

Meanwell, N. A. (2018).[4] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Faucher, F. F., et al. (2023).[5] "Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows." Israel Journal of Chemistry. Link

Sources

Elucidating the Catalytic Landscape of Trifluoroacetyl-Containing Compounds in Organic Oxidation: A Review of Current Literature

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the inquiry into the catalytic role of 2,2,2-trifluoro-N-hydroxyacetamide in organic oxidation. A comprehensive review of current scientific literature reveals a notable absence of established protocols or mechanistic studies detailing the use of this specific molecule as a catalyst for oxidation reactions. However, the investigation uncovered a significant body of research on structurally related compounds, particularly 2,2,2-trifluoroacetophenone , which demonstrates considerable utility as an organocatalyst in a variety of oxidation processes.

This guide, therefore, pivots to provide a detailed overview of the catalytic applications of these closely related trifluoroacetyl-containing compounds. By examining their established mechanisms and protocols, we aim to provide valuable context and scientifically-grounded insights that may inform future research directions, potentially including the exploration of this compound's own reactive potential. We will delve into the principles of organocatalytic oxidation, showcase relevant experimental procedures, and provide a framework for understanding the structure-activity relationships that govern this class of catalysts.

The Organocatalytic Potential of Fluorinated Ketones: The Case of 2,2,2-Trifluoroacetophenone

While direct evidence for the catalytic activity of this compound in oxidation is not present in the current literature, the structurally analogous ketone, 2,2,2-trifluoroacetophenone , has been identified as a highly effective organocatalyst for a range of oxidation reactions.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, which is a key feature for its catalytic function.

This enhanced electrophilicity facilitates the formation of a reactive intermediate upon reaction with a terminal oxidant, most commonly hydrogen peroxide (H₂O₂). This intermediate is a highly potent oxidizing agent capable of transferring an oxygen atom to a variety of substrates.

Mechanism of Action: Activation of Hydrogen Peroxide

The catalytic cycle of 2,2,2-trifluoroacetophenone in the presence of hydrogen peroxide is a well-elucidated process. The key steps are as follows:

-

Hemiacetal Formation: The catalyst, 2,2,2-trifluoroacetophenone, reacts with hydrogen peroxide in a nucleophilic addition to form a peroxyhemiacetal intermediate.

-

Formation of the Active Oxidant: This intermediate is believed to be in equilibrium with a more reactive dioxirane species, which serves as the primary oxygen-transfer agent.

-

Oxygen Transfer: The dioxirane transfers an oxygen atom to the substrate (e.g., an alkene to form an epoxide, or a tertiary amine to form an N-oxide).

-

Catalyst Regeneration: Upon oxygen transfer, the catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2,2,2-Trifluoro-N-hydroxyacetamide (TFAHA) in Aqueous Media

Mechanistic Causality: The Hydrolysis of TFAHA

2,2,2-Trifluoro-N-hydroxyacetamide (TFAHA) is a potent zinc-binding pharmacophore frequently utilized in metalloenzyme inhibition, particularly for targeting Carbonic Anhydrases. However, researchers frequently encounter rapid degradation of TFAHA in aqueous assay buffers.

The instability of TFAHA is fundamentally driven by the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This functional group exerts a profound inductive effect (-I), significantly increasing the electrophilicity of the adjacent carbonyl carbon. Consequently, the carbonyl carbon becomes highly susceptible to nucleophilic attack by water molecules and hydroxide ions. Furthermore, the -CF₃ group dramatically increases the acidity of the hydroxamic acid; computational studies have demonstrated that1 among substituted hydroxamic acids[1].

In aqueous media, TFAHA undergoes two primary degradation pathways:

-

Base-Catalyzed Hydrolysis: At physiological pH (7.4) and above, hydroxide ions directly attack the highly electrophilic carbonyl carbon, leading to rapid cleavage into trifluoroacetic acid and hydroxylamine.

-

Acid-Catalyzed Hydrolysis: At low pH, protonation of the carbonyl oxygen enhances the electrophilicity of the carbon center, facilitating attack by neutral water molecules. The 2 of related acetohydroxamic acids is approximately 81.4 kJ/mol[2].

To achieve a self-validating experimental system, researchers must balance these two extremes by optimizing buffer pH, reducing water activity, and tightly controlling thermal parameters.

Troubleshooting Guide & FAQs

Q: Why does my TFAHA degrade so rapidly in standard PBS (pH 7.4) during overnight incubations? A: Standard Phosphate-Buffered Saline (pH 7.4) provides a sufficient concentration of hydroxide ions to initiate base-catalyzed hydrolysis. Because the -CF₃ group makes the carbonyl carbon exceptionally electrophilic, base-catalyzed hydrolysis occurs much faster for TFAHA than for standard aliphatic hydroxamic acids. Solution: Shift your assay buffer to a slightly acidic pH (e.g., pH 5.0 - 5.5) using MES or Acetate buffers, provided your target enzyme retains activity at this pH.

Q: Can I use metal ions to stabilize the hydroxamate moiety in solution? A: Yes, but with caveats. Hydroxamic acids form highly stable chelates with transition metals (e.g., Zn²⁺, Fe³⁺, Ni²⁺). In the case of TFAHA,3[3]. While metal complexation sterically protects the carbonyl center from nucleophilic attack, adding exogenous metals to your buffer will likely interfere with downstream metalloenzyme assays. It is preferable to stabilize the free ligand via solvent and temperature controls.

Q: How should I prepare and store my stock solutions to guarantee zero baseline hydrolysis? A: Never store TFAHA in aqueous solutions. Prepare concentrated stock solutions (e.g., 10 mM to 100 mM) in 100% anhydrous Dimethyl Sulfoxide (DMSO). DMSO acts as an aprotic solvent, completely eliminating the water activity required for hydrolysis. Store these aliquots at -20°C or -80°C in desiccated containers.

Quantitative Data: Hydroxamic Acid Stability Profiles

Table 1: Comparative Hydrolysis and Stability Parameters of Hydroxamic Acids

| Compound | Inductive Effect | Relative Acidity / pKa Shift | Optimal Aqueous pH for Stability | Primary Hydrolysis Products |

| Acetohydroxamic Acid (AHA) | Weak (+I) from -CH₃ | Baseline (pKa ~9.0) | pH 6.0 - 7.0 | Acetic Acid + Hydroxylamine |

| Benzohydroxamic Acid (BHA) | Resonance Stabilization | Moderate | pH 5.5 - 6.5 | Benzoic Acid + Hydroxylamine |

| This compound (TFAHA) | Strong (-I) from -CF₃ | Highly Acidic (Highest gas-phase acidity) | pH 4.5 - 5.5 | Trifluoroacetic Acid + Hydroxylamine |

Validated Experimental Protocol: Preparation of Stable TFAHA Working Solutions

To ensure scientific integrity and reproducible assay results, follow this self-validating protocol for generating aqueous TFAHA solutions.

Step 1: Anhydrous Stock Generation

-

Weigh lyophilized TFAHA powder in a low-humidity environment (preferably a dry box).

-

Dissolve the powder in 100% anhydrous DMSO to create a 50 mM master stock.

-

Aliquot into single-use amber microcentrifuge tubes to prevent freeze-thaw cycles and photodegradation. Store at -80°C.

Step 2: Buffer Optimization

-

Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer.

-

Adjust the pH to 5.5 using dilute HCl or NaOH. Causality: pH 5.5 minimizes both the acid-catalyzed protonation of the carbonyl and the base-catalyzed hydroxide attack.

-

Pre-chill the buffer on ice to ≤ 4°C. Causality: The hydrolysis reaction has a high activation energy (~81.4 kJ/mol); lowering the temperature exponentially decreases the reaction rate.

Step 3: Working Solution Dilution

-

Thaw a single DMSO stock aliquot immediately before use.

-

Dilute the stock into the pre-chilled MES buffer to your desired working concentration (e.g., 100 µM). Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced protein denaturation in your assay.

-

Keep the working solution on ice and utilize it within 2 hours of aqueous dilution.

Step 4: Self-Validation (Quality Control)

-

To verify stability, run a blank sample of the working solution on an HPLC-UV system (monitoring at ~210 nm) at T=0 and T=2 hours. The area under the intact TFAHA peak should remain ≥ 98% relative to T=0.

Mandatory Visualization: Hydrolysis Pathways & Stabilization

Figure 1: Mechanistic pathways of TFAHA hydrolysis and targeted stabilization strategies.

References

- The Gas-Phase Acidities of Substituted Hydroxamic and Silahydroxamic Acids: A Comparative ab Initio Study Source: Researcher.life / ACS

- Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Source: SciSpace / ACS

- Kinetics of the hydrolysis of acetohydroxamic acid in a nitric acid solution Source: ResearchG

Sources

High-Yield Synthesis of Trifluoroacetohydroxamic Acid (TFAHA)

Technical Support & Troubleshooting Guide

Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists. Scope: Optimization of synthesis, isolation, and purification of Trifluoroacetohydroxamic Acid (TFAHA).

Executive Summary: The Challenge of TFAHA

Trifluoroacetohydroxamic acid (

-

Increased Acidity: The

of TFAHA is significantly lower (predicted ~6.0–7.0) than typical hydroxamic acids (~8.8–9.0). This makes pH control during extraction critical. -

Hydrolytic Instability: The highly electrophilic carbonyl carbon is susceptible to rapid hydrolysis back to trifluoroacetic acid (TFA) under strongly basic or acidic conditions.

-

Extreme Water Solubility: The small, polar nature of the molecule makes partitioning into organic solvents difficult, often leading to "false" low yields where the product remains in the aqueous phase.

This guide provides an Optimized Ester Aminolysis Protocol designed to mitigate these risks, focusing heavily on the isolation strategy .

Optimized Protocol: Modified Ester Aminolysis

Reaction Principle:

Reagents:

-

Ethyl Trifluoroacetate (1.0 equiv)

-

Hydroxylamine Hydrochloride (1.5 equiv) — Excess drives equilibrium.

-

Sodium Methoxide (3.0 equiv, as 25% w/w solution in MeOH) — Base required to free

and neutralize HCl. -

Solvent: Anhydrous Methanol.

Step-by-Step Methodology:

-

Preparation of Free Hydroxylamine:

-

In a round-bottom flask under

, dissolve Hydroxylamine Hydrochloride (1.5 equiv) in anhydrous Methanol (approx. 5 mL/mmol). -

Cool to 0°C (Ice/Water bath).

-

Add Sodium Methoxide solution (3.0 equiv) dropwise over 15 minutes.

-

Observation: A white precipitate (NaCl) will form. Stir for an additional 15 minutes at 0°C.

-

-

Coupling Reaction:

-

Add Ethyl Trifluoroacetate (1.0 equiv) dropwise to the cold hydroxylamine slurry over 20 minutes.

-

Critical Control: Maintain internal temperature

to prevent side reactions (Lossen rearrangement or over-acylation). -

Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with

solution; product turns deep red/purple).

-

-

Workup (The Yield-Critical Step):

-

Concentration: Evaporate Methanol under reduced pressure (Rotavap) at < 30°C . Do not heat excessively. You will be left with a solid residue (Product salt + NaCl + NaOMe residues).

-

Dissolution: Dissolve the residue in a minimum amount of cold distilled water (just enough to solubilize solids).

-

Acidification: Cool the aqueous solution to 0°C. Carefully acidify with 1N HCl to pH 2–3 .

-

Why? You must protonate the hydroxamate anion (

) to the neutral acid (

-

-

Salting Out: Saturate the aqueous layer with solid NaCl. This "salting out" effect drastically reduces the water solubility of organics.

-

Extraction: Extract continuously with Ethyl Acetate (EtOAc) or perform 5x extractions with EtOAc (solvent volume = 1:1 with aqueous phase).

-

Drying: Dry combined organics over

, filter, and concentrate in vacuo.

-

Troubleshooting Guide

Issue 1: "I see the product on TLC, but I recover nothing after extraction."

Root Cause: pH Mismatch.

Explanation: Due to the electron-withdrawing

-

Check the pH of the aqueous layer during extraction. It must be between 2.0 and 3.0 .

-

Do not go below pH 1.0, as this accelerates hydrolysis to Trifluoroacetic Acid.

Issue 2: "The product is an unstable oil or decomposes upon storage."

Root Cause: Hydrolysis or Lossen Rearrangement.

Explanation: Traces of acid or base left in the oil catalyze hydrolysis. Heat promotes the Lossen rearrangement (

-

Purification: Recrystallize immediately from EtOAc/Hexane or Toluene if solid. If oil, store as a dilute solution in EtOAc at -20°C.

-

Storage: Store under Argon at -20°C. Hydroxamic acids are notoriously hygroscopic; moisture accelerates decomposition.

Issue 3: "Low conversion of starting material."

Root Cause: Moisture in reagents or "O-acylation". Explanation: Ethyl trifluoroacetate hydrolyzes faster than it reacts with hydroxylamine if water is present. Alternatively, the hydroxylamine might attack the carbonyl via Oxygen instead of Nitrogen (rare but possible), or the product might react with a second equivalent of ester. Solution:

-

Ensure Methanol is anhydrous.

-

Use fresh Hydroxylamine Hydrochloride (it is hygroscopic).

-

Increase Hydroxylamine equivalents to 2.0.

Advanced Isolation: The Copper Complex Method

Use this if the standard extraction yields < 50%.

Hydroxamic acids form water-insoluble complexes with Copper(II). This property can be exploited to "fish" the product out of the aqueous soup.

-

After the reaction, evaporate MeOH and dissolve residue in water.

-

Add a saturated solution of Copper(II) Acetate (

). -

A green/blue precipitate (the Copper-TFAHA complex) will form.

-

Filter the solid and wash thoroughly with water (removes salts and unreacted starting materials).

-

Decomplexation: Suspend the green solid in EtOAc. Add dilute dilute

(or aqueous EDTA) and shake vigorously until the solid dissolves and the aqueous layer turns blue (copper removal). -

Separate the organic layer (containing pure TFAHA), dry, and evaporate.

Visual Workflow (Graphviz)

Caption: Decision tree for the synthesis and isolation of Trifluoroacetohydroxamic Acid, highlighting the critical pH adjustment step.

Frequently Asked Questions (FAQ)

Q1: Can I use Trifluoroacetic Anhydride (TFAA) instead of the ester?

-

Answer: It is possible but not recommended for yield improvement. TFAA is extremely reactive. The reaction with hydroxylamine is highly exothermic and often leads to O,N-diacylation (forming the O-acyl hydroxamate), which is the precursor for the Lossen rearrangement. The ester route is milder and more selective for the N-acyl product.

Q2: How do I confirm I have the product?

-

Answer:

-

Visual Test: Dissolve a small amount in MeOH and add 1 drop of 1%

. A deep wine-red color confirms the hydroxamic acid functionality ( -

NMR: In

-DMSO, look for the exchangeable protons. The

-

Q3: What is the shelf-life of TFAHA?

-

Answer: Poor. Hydroxamic acids with electron-withdrawing groups are prone to decomposition. It should be used immediately or stored solid at -20°C. If it turns into a sticky oil, it has likely absorbed water or hydrolyzed.

References

-

Marmion, C. J., et al. (2004). "Hydroxamic acids as potent metal chelators: Synthesis and biological activity."[1] European Journal of Inorganic Chemistry. Link

-

Reddy, A. S., et al. (2011). "A simple and efficient synthesis of hydroxamic acids from carboxylic acids." Tetrahedron Letters, 52(38), 4859-4861. Link

-

Santos, M. M. M. (2018). "Recent developments in the synthesis of hydroxamic acids." Molecules, 23(5), 1168. (Review of general synthesis methods including ester aminolysis). Link

-

Yale, H. L. (1943). "The Hydroxamic Acids."[2][3][4][5][6] Chemical Reviews, 33(3), 209–256. (Classic review covering the Lossen rearrangement risks). Link

-

Grolman, E., et al. (2022). "Efficient removal of trifluoroacetic acid from water."[7] Journal of Hazardous Materials. (Provides context on the extreme water solubility and extraction difficulties of TFA derivatives). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lossen Rearrangement (Chapter 76) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient removal of trifluoroacetic acid from water using surface-modified activated carbon and electro-assisted desorption - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting low zinc-binding affinity in trifluoro-hydroxamate analogs

Technical Support Center: Trifluoro-Hydroxamate Analogs